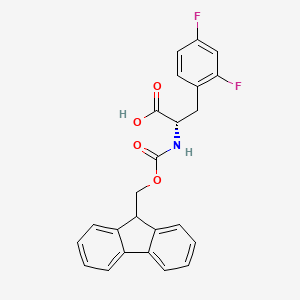

4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride

概要

説明

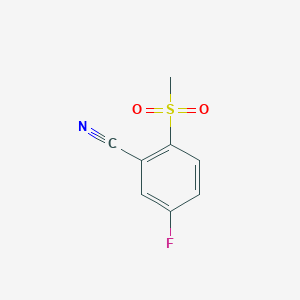

“4-(2-Aminoethoxy)benzonitrile hydrochloride” is a compound that is structurally similar to “4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride”. It is a powder with a molecular weight of 198.65 .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. For instance, the synthesis of “2-(2-aminoethoxy)ethanol” involves the addition of organometallic reagents to boranes .

Molecular Structure Analysis

The molecular structure of “4-(2-Aminoethoxy)benzonitrile hydrochloride” includes a benzonitrile group attached to an aminoethoxy group .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, compounds with similar structures have been used in cross-coupling reactions .

Physical and Chemical Properties Analysis

“4-(2-Aminoethoxy)benzonitrile hydrochloride” is a powder with a melting point of 274-275 degrees Celsius .

科学的研究の応用

Organic Synthesis and Medicinal Chemistry

Difluorobenzene derivatives serve as critical intermediates in organic synthesis, including the synthesis of pharmaceuticals. For example, 2,4-dichlorofluorobenzene is used as an important organic intermediate for synthesizing ciprofloxacin, a broad-spectrum antibiotic. The research indicates an ongoing effort to optimize the synthesis routes for such intermediates, ensuring safer processes and higher yields (Xiao You-jun, 2008), (Wang Guo-xi, 2004).

Development of Novel Compounds

Research on difluorobenzene derivatives has led to the discovery of novel compounds with potential applications in various domains, including materials science and medicinal chemistry. For instance, the synthesis of 4-substituted benzodifuroxans has been explored for their unique structural and electronic properties, highlighting the versatility of fluorinated compounds in designing new materials and active molecules (C. Jovené et al., 2016).

Environmental and Industrial Applications

The study of chemical reactions involving difluorobenzene derivatives also has implications for environmental and industrial applications. For example, the development of methods for the synthesis of fluorinated benzenes, including those with difluoro substitutions, can contribute to the creation of more efficient and less polluting industrial processes. This research area includes exploring new catalytic systems and reaction conditions to improve the efficiency and selectivity of fluorination reactions (S. Pike, Mark R. Crimmin, Adrian B. Chaplin, 2017).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride is the enzyme ACC (1-aminocyclopropane-1-carboxylic acid) synthase . This enzyme plays a crucial role in the biosynthesis of ethylene, a plant hormone that regulates growth and development .

Mode of Action

this compound, also known as Aminoethoxyvinylglycine hydrochloride, competitively inhibits ACC synthase . By binding to the active site of the enzyme, it prevents the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene .

Biochemical Pathways

The inhibition of ACC synthase disrupts the ethylene biosynthesis pathway . Ethylene is involved in various physiological processes in plants, including cell elongation, fruit ripening, and response to environmental stress. By inhibiting its production, this compound can significantly alter these processes .

Result of Action

The primary result of the action of this compound is the reduction of ethylene production in plant tissues . This can lead to effects such as delayed fruit ripening, extended shelf life of produce, and altered plant growth patterns .

生化学分析

Biochemical Properties

4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cystathionine beta-lyase and cystathionine gamma-lyase, with inhibition constants (Kis) of 1.1 and 10.5 µM, respectively . These interactions suggest that this compound can modulate the activity of these enzymes, thereby influencing biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit ethylene production in maize root tips, affecting root elongation . This indicates that this compound can alter cellular processes by modulating key signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits ethylene biosynthesis by blocking the activity of both ACC synthases and ACC oxidases . This inhibition leads to reduced ethylene-mediated changes in plant growth and development, demonstrating the compound’s ability to modulate molecular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, it has been used to delay the ripening of fruits by inhibiting ethylene biosynthesis . This suggests that this compound can have prolonged effects in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits ethylene production without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as ACC synthases and ACC oxidases, influencing ethylene biosynthesis . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in regulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation. For instance, it has been observed to accumulate in plant tissues, where it inhibits ethylene production . This indicates that the compound’s transport and distribution are critical for its biochemical activity.

特性

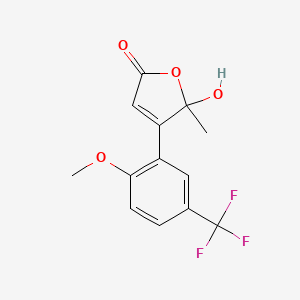

IUPAC Name |

2-(3,4-difluorophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO.ClH/c9-7-2-1-6(5-8(7)10)12-4-3-11;/h1-2,5H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKQKOYAVFSDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCN)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258639-91-6 | |

| Record name | Ethanamine, 2-(3,4-difluorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258639-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

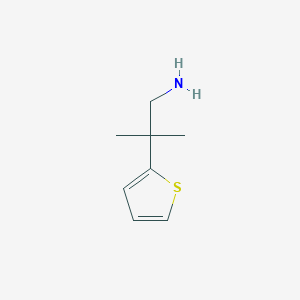

![4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1532506.png)